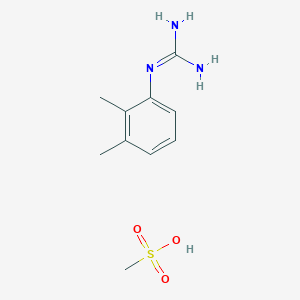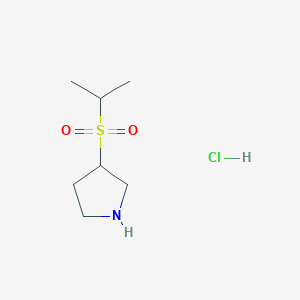![molecular formula C7H6ClN3 B1430967 7-Chloroimidazo[1,2-A]pyridin-2-amine CAS No. 1501148-82-8](/img/structure/B1430967.png)
7-Chloroimidazo[1,2-A]pyridin-2-amine
説明
7-Chloroimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-A]pyridine class This compound features a fused imidazo ring system with a pyridine ring, and a chlorine atom at the 7th position, as well as an amine group at the 2nd position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from pyridine derivatives. The process typically involves the formation of an imidazo ring followed by chlorination and amination steps.
Transition Metal Catalysis: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the chlorine and amine groups efficiently.
Radical Reactions: Radical reactions, including photocatalysis and metal-free oxidation, are also used for the direct functionalization of imidazo[1,2-A]pyridines.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, amines, and alkyl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and other reduced forms.
Substitution Products: A wide range of substituted imidazo[1,2-A]pyridines with different functional groups.
作用機序
Target of Action
7-Chloroimidazo[1,2-A]pyridin-2-amine is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry One study suggests that imidazo[1,2-a]pyridine derivatives may target the sterol 14-alpha demethylase (cyp51) protein in candida albicans .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization could potentially alter the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Given its potential target (cyp51), it may influence sterol biosynthesis, particularly the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes .
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.29 , which could influence its bioavailability and distribution within the body.
Result of Action
If it indeed targets cyp51, it could potentially inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
生化学分析
Biochemical Properties
7-Chloroimidazo[1,2-A]pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can alter metabolic pathways and affect the overall biochemical environment .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses and cell proliferation. This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, leading to changes in metabolic and signaling pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different metabolites, which can have distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-proliferative activities. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a small increase in dosage can result in a significant change in biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect the overall biochemical balance within cells, impacting processes such as energy production and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its biological activity, as it may concentrate in specific tissues or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and apoptosis, or to the nucleus, where it can modulate gene expression. The precise localization of this compound within cells can determine its functional outcomes and therapeutic potential .
科学的研究の応用
7-Chloroimidazo[1,2-A]pyridin-2-amine has found applications in several scientific research areas:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the development of antiviral, antibacterial, and anticancer agents.
Material Science: Its unique structural properties make it a candidate for use in organic electronic materials and sensors.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
類似化合物との比較
Imidazo[1,2-A]pyridine: The parent compound without the chlorine and amine groups.
7-Bromoimidazo[1,2-A]pyridin-2-amine: Similar structure with a bromine atom instead of chlorine.
2-Aminoimidazo[1,2-A]pyridine: Similar structure without the chlorine atom.
Uniqueness: 7-Chloroimidazo[1,2-A]pyridin-2-amine is unique due to the presence of both the chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs
特性
IUPAC Name |
7-chloroimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCNIUFUKIWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1430884.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)
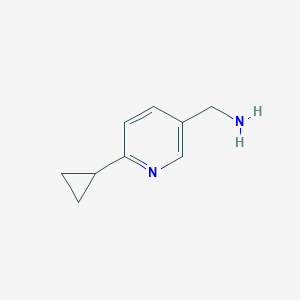
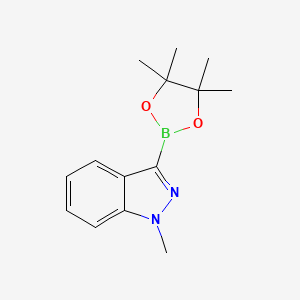
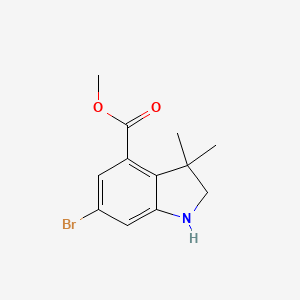
![Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1430894.png)
![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1430895.png)
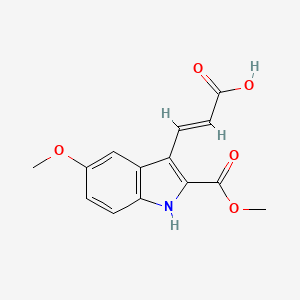
![5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1430899.png)

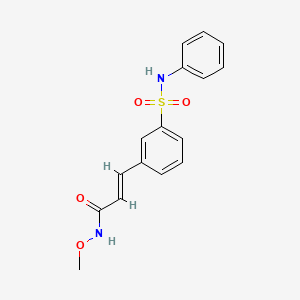
![N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1430904.png)
